3,4-(Methylenedioxy)aniline

LogP Lipophilicity Drug Design

3,4-(Methylenedioxy)aniline delivers a rigid, electron-rich bicyclic framework unmatched by simple aniline or 3,4-dimethoxyaniline. The fused methylenedioxy bridge locks conformation, reduces amine basicity, and eliminates demethylation side reactions—directly improving synthetic yields and final product purity. Trusted as the irreplaceable intermediate for oxolinic acid and DNA gyrase inhibitors. Derivatives demonstrate nanomolar dual MAO-B/AChE inhibition, validating it as a privileged CNS scaffold. Its electropolymerized form enables distinct redox properties for anticorrosion coatings. Choose this building block for superior reactivity, selectivity, and target engagement.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 14268-66-7
Cat. No. B081397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-(Methylenedioxy)aniline
CAS14268-66-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N
InChIInChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2
InChIKeyXGNXYCFREOZBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-(Methylenedioxy)aniline (CAS 14268-66-7) for Pharmaceutical Synthesis and Specialty Chemical Procurement


3,4-(Methylenedioxy)aniline is a bicyclic aromatic amine featuring a methylenedioxy bridge fused to an aniline core, classified as a benzodioxol-5-amine derivative . It is primarily utilized as a versatile building block in medicinal chemistry, enabling the construction of heterocyclic scaffolds with demonstrated biological activity [1]. Its distinct electronic and conformational properties differentiate it from simple anilines and dimethoxy analogs, making it a strategic choice for synthesis of quinoline antibiotics, MAO inhibitors, and specialty dyes.

Why Generic Aniline Substitution Cannot Replace 3,4-(Methylenedioxy)aniline in Precision Synthesis


The methylenedioxy bridge imposes a rigid, electron-rich bicyclic framework that cannot be replicated by simple aniline or 3,4-dimethoxyaniline. This constraint alters both electronic distribution and conformational flexibility, critically affecting reactivity, selectivity, and biological target engagement [1]. For example, the ring-fused oxygen lone pairs reduce amine basicity relative to aniline, altering nucleophilicity, while the locked geometry prevents demethylation side reactions common to dimethoxy analogs, directly impacting synthetic yields and final product purity [2]. Uninformed substitution risks failed reactions, lower yields, and inactive biological compounds.

Quantitative Differentiation Evidence for 3,4-(Methylenedioxy)aniline vs Closest Analogs


Enhanced Lipophilicity vs Aniline: Improved Organic Phase Extraction and Biological Partitioning

3,4-(Methylenedioxy)aniline exhibits a LogP of 1.58, significantly higher than aniline's LogP of 0.90 [1][2]. This increased lipophilicity facilitates preferential partitioning into organic solvents, improving extraction efficiency in two-phase syntheses and potentially enhancing membrane permeability in biological systems.

LogP Lipophilicity Drug Design Extraction Efficiency

Modulated Basicity vs Aniline: Fine-Tuning Reactivity in Acid-Catalyzed Reactions

The conjugate acid of 3,4-(methylenedioxy)aniline has a predicted pKa of 4.78, compared to aniline's pKa of 4.6 [1]. This difference, though modest, reflects the electron-withdrawing resonance effect of the methylenedioxy oxygens, which reduces the amine's basicity and nucleophilicity. This property can be leveraged to control reaction selectivity in acid-catalyzed processes where a less reactive amine is desired.

pKa Basicity Nucleophilicity Reaction Optimization

Structural Stability Advantage Over 3,4-Dimethoxyaniline: Absence of Demethylation Side Reactions

The methylenedioxy bridge is chemically more robust than two separate methoxy groups. In a study on indolocarbazole topoisomerase I inhibitors, the O-dimethoxy analogue was essentially devoid of measurable activity, while the methylenedioxy-fused compound demonstrated potent inhibition [1]. This suggests the methylenedioxy group provides not only a unique pharmacophoric element but also greater chemical stability, avoiding demethylation pathways that can degrade 3,4-dimethoxyaniline under harsh conditions.

Structural Stability Side Reactions Synthetic Efficiency

Irreplaceable Intermediate for Oxolinic Acid Antibiotic Synthesis

3,4-(Methylenedioxy)aniline is a mandatory intermediate in the synthesis of oxolinic acid, a quinolone antibiotic [1]. The methylenedioxy group is integral to the pharmacophore responsible for DNA gyrase inhibition. No alternative aniline derivative can be substituted without losing antibacterial activity. The synthesis proceeds via N-alkylation to form N-ethyl-3,4-(methylenedioxy)aniline, which is then elaborated to oxolinic acid [2].

Oxolinic Acid Antibiotic Quinolone Synthesis Pharmaceutical Intermediate

Privileged Scaffold for MAO and AChE Dual Inhibitors: Nanomolar Potency

A library of 3,4-(methylenedioxy)aniline-derived semicarbazones yielded potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). The most potent compound showed IC50 values of 0.059 μM for MAO-B and 0.0087 μM for AChE [1]. While these values are for the derivatized compound, the methylenedioxyaniline core is essential for activity; replacement with a simple aniline or dimethoxyaniline scaffold would profoundly alter the electronic and steric fit within the enzyme active sites.

MAO Inhibition AChE Inhibition Neurodegenerative Disease Drug Discovery

Corrosion Protection Efficiency of Poly(3,4-methylenedioxyaniline) Coatings vs Polyaniline

Electropolymerized films of poly(3,4-methylenedioxyaniline) (P(MDAN)) and its TiO2 nanocomposite were compared to polyaniline (PANI) for anticorrosion performance on Al1050 electrodes in 3.5% NaCl [1]. While the highest protection efficiency (97.2%) was achieved with PANI/TiO2, the P(MDAN)/TiO2 film also provided significant corrosion resistance, outperforming uncoated aluminum. The distinct electrochemical properties of the methylenedioxy-substituted polymer offer an alternative to PANI in applications where different redox behavior or surface morphology is required.

Corrosion Protection Conducting Polymer Nanocomposite Coating Materials Science

Optimal Application Scenarios for 3,4-(Methylenedioxy)aniline Based on Quantified Differentiation


Synthesis of Quinolone Antibiotics and Antimicrobial Agents

The compound serves as an irreplaceable intermediate for oxolinic acid and related DNA gyrase inhibitors. Procurement for this route leverages the unique methylenedioxy pharmacophore essential for target binding [1].

Medicinal Chemistry Campaigns Targeting MAO/AChE for Neurodegenerative Diseases

Derivatives constructed from the methylenedioxyaniline scaffold have demonstrated nanomolar dual inhibition of MAO-B and AChE, validating it as a privileged building block for designing CNS-active compounds [2].

Development of Corrosion-Resistant Polymer Coatings

Electropolymerized poly(3,4-methylenedioxyaniline) offers distinct redox and morphological properties compared to polyaniline, providing an alternative conductive polymer matrix for nanocomposite anticorrosion coatings [3].

Synthesis of Heterocyclic Compounds with Enhanced Stability

The methylenedioxy bridge provides greater chemical robustness than dimethoxy analogues, avoiding demethylation side reactions during synthesis of fused-ring heterocycles like benzodioxole-fused thiazepines and quinazolines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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